8-Bromo-5-fluoro-3-iodoquinolin-4-ol
Overview
Description
8-Bromo-5-fluoro-3-iodoquinolin-4-ol is a chemical compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol consists of a quinoline backbone with bromo, fluoro, and iodo substituents at the 8th, 5th, and 3rd positions respectively, and a hydroxyl group at the 4th position . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization tools .Physical And Chemical Properties Analysis
8-Bromo-5-fluoro-3-iodoquinolin-4-ol has a molecular weight of 367.94 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would need to be determined experimentally or found in a comprehensive chemical database .Scientific Research Applications
Synthesis and Chemical Properties
- 8-Bromo-5-fluoro-3-iodoquinolin-4-ol is an important intermediate in the synthesis of various biologically active compounds. Its structure and characteristics have been studied extensively, as demonstrated in the synthesis of 6-bromo-4-iodoquinoline, which shares structural similarities and involves steps like cyclization and substitution reactions (Wang et al., 2015).
Photoluminescence and Metallic Complexes
- The compound has notable applications in photoluminescence. Studies have shown that derivatives of 8-hydroxyquinoline, which is structurally related to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, demonstrate shifts in luminescence wavelength and extended fluorescence lifetimes when synthesized into metallic complexes (Ouyang et al., 2007).
Antimicrobial Properties
- Some derivatives of 8-hydroxyquinoline, closely related to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, have been explored for their antimicrobial properties. These studies have highlighted the potential of such compounds in the development of new antimicrobial agents, particularly against pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).
Application in Drug Synthesis
- Halogenated quinolines, similar in structure to 8-Bromo-5-fluoro-3-iodoquinolin-4-ol, have been utilized in the synthesis of antibiotics, highlighting their importance as building blocks in drug discovery (Flagstad et al., 2014).
Safety And Hazards
Future Directions
The future directions for research and applications of 8-Bromo-5-fluoro-3-iodoquinolin-4-ol would depend on its properties and potential uses. It could be used as a starting material for the synthesis of other compounds, or it could have potential applications in fields such as medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
8-bromo-5-fluoro-3-iodo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFINO/c10-4-1-2-5(11)7-8(4)13-3-6(12)9(7)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBPGEGRWFTEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoro-3-iodoquinolin-4-ol | |
CAS RN |
1395493-10-3, 1395493-17-0 | |
Record name | 8-Bromo-5-fluoro-3-iodo-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinol, 8-bromo-5-fluoro-3-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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